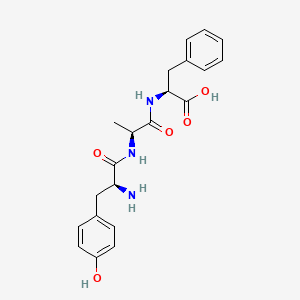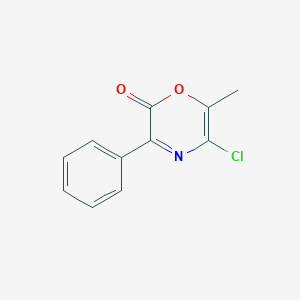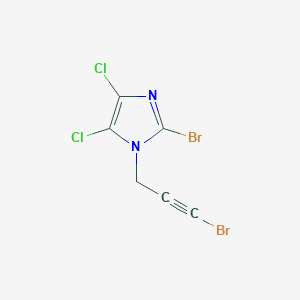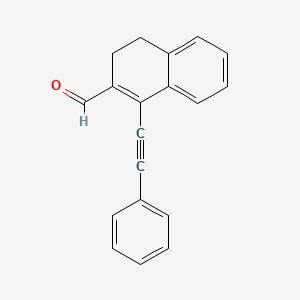
l-Tyrosyl-l-alanyl-l-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Tyrosyl-l-alanyl-l-phenylalanine is a tripeptide composed of three amino acids: l-tyrosine, l-alanine, and l-phenylalanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Tripeptides like this compound are often studied for their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Tyrosyl-l-alanyl-l-phenylalanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the Boc (tert-butoxycarbonyl) group for the amino group and the methyl ester for the carboxyl group.
Coupling of l-tyrosine and l-alanine: The amino group of l-tyrosine is protected with a Boc group, and the carboxyl group of l-alanine is protected as a methyl ester. The two protected amino acids are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and coupling with l-phenylalanine: After the initial coupling, the protecting groups are removed, and the resulting dipeptide is coupled with l-phenylalanine using similar conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific enzymes like aminoacyl-tRNA synthetases. These enzymes can facilitate the coupling of amino acids with high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce the tripeptide on a larger scale.
Chemical Reactions Analysis
Types of Reactions
l-Tyrosyl-l-alanyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of l-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic rings of l-tyrosine and l-phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in l-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.
Scientific Research Applications
l-Tyrosyl-l-alanyl-l-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The tripeptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel biomaterials and as a building block for peptide-based materials.
Mechanism of Action
The mechanism of action of l-Tyrosyl-l-alanyl-l-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of l-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings of l-tyrosine and l-phenylalanine can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
l-Alanyl-l-phenylalanine: A dipeptide composed of l-alanine and l-phenylalanine.
l-Tyrosyl-l-phenylalanine: A dipeptide composed of l-tyrosine and l-phenylalanine.
l-Alanyl-l-tyrosine: A dipeptide composed of l-alanine and l-tyrosine.
Uniqueness
l-Tyrosyl-l-alanyl-l-phenylalanine is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of both aromatic and aliphatic amino acids in the tripeptide allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
169380-94-3 |
|---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O5/c1-13(23-20(27)17(22)11-15-7-9-16(25)10-8-15)19(26)24-18(21(28)29)12-14-5-3-2-4-6-14/h2-10,13,17-18,25H,11-12,22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t13-,17-,18-/m0/s1 |
InChI Key |
XGEUYEOEZYFHRL-KKXDTOCCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)




![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)



